molecular formula C6H13ClN2 B1407138 2-(Methylamino)pentanenitrile hydrochloride CAS No. 1672675-22-7

2-(Methylamino)pentanenitrile hydrochloride

Cat. No. B1407138
CAS RN: 1672675-22-7
M. Wt: 148.63 g/mol
InChI Key: ORUQOBFMQUVHLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(Methylamino)pentanenitrile hydrochloride” is a chemical compound with the molecular formula C6H13ClN2 . It is used in various applications, including pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of “2-(Methylamino)pentanenitrile hydrochloride” is represented by the formula C6H13ClN2 . This indicates that the compound consists of 6 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms.


Physical And Chemical Properties Analysis

“2-(Methylamino)pentanenitrile hydrochloride” has a molecular weight of 148.63 g/mol . It is typically stored at 4 degrees Celsius and is available in liquid form .

Scientific Research Applications

Spectroscopic Characterization and Structural Analysis

  • Mass, NMR, and IR Spectroscopy : 2-(Methylamino)pentanenitrile hydrochloride's derivatives, such as pentedrone, have been extensively characterized using mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy. These techniques are vital for understanding the structure and properties of such compounds, with specific focus on the aliphatic parts and the methylenedioxy position in the aromatic ring of derivatives (Westphal et al., 2012).

  • X-ray Diffraction and CP/MAS NMR Methods : The solid-state structural analysis of compounds related to 2-(Methylamino)pentanenitrile hydrochloride has been explored using X-ray diffraction and CP/MAS NMR spectroscopy. These methods are instrumental in identifying single conformers and understanding the molecular structure and interactions in the solid state (Żabiński et al., 2010).

Pharmacological Applications and Modifications

  • MDR Modulators : Derivatives of 2-(Methylamino)pentanenitrile hydrochloride, such as MM36, have been studied for their role as multidrug resistance (MDR) modulators. Structural modifications and optimizations have been conducted to enhance activity and selectivity, marking these derivatives as potential drug candidates (Teodori et al., 2001).

  • I/R-induced Cardiac Dysfunction Protection : Derivatives have been examined for their protective role against ischemia/reperfusion (I/R)-induced cardiac dysfunction. These studies highlight the potential therapeutic benefits of these compounds in clinical interventions like coronary angioplasty or thrombolysis (Mandal et al., 2007).

Synthetic Applications

  • Synthesis of Isomers and Derivatives : The compound and its derivatives have been utilized in the synthesis of isomers and other chemical entities. These processes involve complex reactions and are critical for creating compounds with potential applications in various fields, such as biofuels or medicinal chemistry (Cann & Liao, 2009).

Safety and Hazards

The safety data sheet for “2-(Methylamino)pentanenitrile hydrochloride” indicates that it may be harmful if swallowed or inhaled, and may cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-(methylamino)pentanenitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2.ClH/c1-3-4-6(5-7)8-2;/h6,8H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORUQOBFMQUVHLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C#N)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylamino)pentanenitrile hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(Methylamino)pentanenitrile hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(Methylamino)pentanenitrile hydrochloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-(Methylamino)pentanenitrile hydrochloride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-(Methylamino)pentanenitrile hydrochloride
Reactant of Route 5
Reactant of Route 5
2-(Methylamino)pentanenitrile hydrochloride
Reactant of Route 6
2-(Methylamino)pentanenitrile hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.